2-amino-1-phenylethane-1-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
4430-27-7 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-amino-1-phenylethanesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c9-6-8(13(10,11)12)7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H,10,11,12) |
InChI Key |
KSENLTLAWUTOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)S(=O)(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 1 Phenylethane 1 Sulfonic Acid and Its Derivatives
Classical Synthetic Approaches to α-Amino Sulfonic Acids
Traditional methods for synthesizing α-amino sulfonic acids have been foundational in organic chemistry. These approaches are often characterized by their straightforward reaction conditions and readily available starting materials.
The Strecker synthesis, originally developed in 1850 for α-amino acids, is a cornerstone multicomponent reaction. mdpi.com The classical version involves an aldehyde, ammonia (B1221849), and hydrogen cyanide to produce an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.comwikipedia.org
A key variant of this reaction, adapted for the synthesis of α-amino sulfonic acids, replaces the cyanide source with a sulfite or bisulfite salt. This "sulfo-Strecker" reaction proceeds through a similar mechanism:
Imine Formation: An aldehyde (in this case, benzaldehyde) reacts with ammonia or an ammonium (B1175870) salt to form an imine intermediate.
Nucleophilic Attack: A nucleophilic sulfite or bisulfite ion attacks the imine carbon.
Hydrolysis: The resulting adduct is then hydrolyzed under acidic conditions to yield the final α-amino sulfonic acid.
This one-pot synthesis is an efficient method for producing racemic mixtures of α-amino sulfonic acids from simple precursors. researchgate.net The reaction is versatile and can be applied to various aldehydes and ketones to generate a diverse range of α,α-disubstituted amino acids. wikipedia.org
Table 1: Representative Strecker-Type Synthesis of α-Amino Sulfonic Acids
| Aldehyde/Ketone | Amine Source | Sulfite Source | Product | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ammonia | Sodium Bisulfite | 2-Amino-1-phenylethane-1-sulfonic acid | wikipedia.orgresearchgate.net |
| Acetaldehyde | Ammonia | Hydrogen Cyanide | Alanine (after hydrolysis) | mdpi.com |
| 3-Methyl-2-butanone | Ammonia | Sodium Cyanide | Valine derivative (after hydrolysis) | wikipedia.org |
Another classical approach involves the oxidation of sulfur-containing precursors that already possess the required carbon and nitrogen framework. This method is particularly useful when the corresponding sulfur-containing amino acid analogues are accessible. The oxidation typically proceeds from a lower oxidation state of sulfur (thiol or sulfinic acid) to the sulfonic acid. google.comresearchgate.net
For instance, the synthesis can start from an α-amino sulfinic acid. A common method involves preparing α-phenylethane sulfinic acid and subsequently oxidizing it to the sulfonic acid. google.com A typical procedure involves:
Preparation of a Grignard reagent from α-halogenated phenyl ethane.
Reaction of the Grignard reagent with sulfur dioxide to form α-phenylethane sulfinic acid.
Oxidation of the sulfinic acid using an oxidizing agent like hydrogen peroxide in an organic acid solvent to yield the final α-phenylethane sulfonic acid. google.com
The oxidation of other sulfur-containing amino acids, such as cysteine and methionine, is also well-documented. nih.gov Radiolysis studies show that cysteine is readily oxidized to cysteine sulfonic acid. nih.gov These pathways highlight the feasibility of forming sulfonic acids from various sulfur precursors under oxidative conditions. researchgate.net
Nucleophilic addition reactions provide a direct route to forming the carbon-sulfur bond essential for α-amino sulfonic acids. A primary example is the conjugate addition of a sulfite nucleophile to an activated substrate. This strategy is conceptually similar to the sulfo-Strecker reaction but can be applied to different electrophiles.
One such method involves the reaction of styrene, a source of HCl, and thiourea, followed by oxidation. This process introduces the sulfhydryl group, which is then oxidized to the sulfonic acid. google.com Another relevant strategy is the addition of bisulfite to α,β-unsaturated carbonyl compounds, a reaction known as a sulfa-Michael addition, which can be catalyzed to achieve enantioselectivity. researchgate.net The core of these methods relies on the nucleophilic character of the sulfite or bisulfite ion adding to an electrophilic carbon center.
Enantioselective Synthesis of this compound
Producing enantiomerically pure forms of this compound is crucial for many applications. This requires the use of asymmetric synthesis techniques, where a chiral influence directs the reaction to favor one enantiomer over the other.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. It employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While the classical Strecker synthesis yields racemic products, the development of asymmetric catalysts has enabled the production of optically active α-amino acids and their derivatives. wikipedia.orgresearchgate.net These principles are directly applicable to the synthesis of α-amino sulfonic acids.
Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a significant field in asymmetric synthesis. mdpi.com These catalysts can activate substrates and control the stereochemical outcome of a reaction. For the synthesis of chiral α-amino sulfonic acids, organocatalysts can be used to facilitate the enantioselective addition of a bisulfite to an imine.
An example of this approach is the organocatalyzed enantioselective sulfa-Michael addition of bisulfite to nitrovinylarenes. rsc.org In a typical reaction, a chiral catalyst, such as a derivative of cinchonidine, is used to facilitate the addition of sodium bisulfite to (E)-(2-nitrovinyl)benzene. This reaction proceeds with high yield and enantioselectivity, producing the corresponding 2-nitro-1-phenylethane-1-sulfonic acid, which can then be converted to the desired amino sulfonic acid. rsc.org The success of these reactions demonstrates the power of organocatalysis in controlling the stereochemistry of the newly formed chiral center. Chiral Brønsted acids, such as axially chiral sulfonic acids, have also been developed and shown to be effective catalysts in other asymmetric reactions, indicating their potential in this area as well. acs.orgnih.gov
Table 2: Organocatalytic Enantioselective Synthesis of a Precursor to this compound
| Substrate | Catalyst | Sulfite Source | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| (E)-(2-nitrovinyl)benzene | Cinchonidine derivative (3g) | Sodium bisulfite (aq) | 2-nitro-1-phenylethane-1-sulfonic acid | 99% | 94% | rsc.org |
Asymmetric Catalysis in Amino Sulfonic Acid Formation
Transition Metal-Catalyzed Asymmetric Hydrogenation and Addition Reactions
Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and direct method for the synthesis of chiral amines. nih.gov This approach is highly relevant for the synthesis of this compound, which can be derived from a suitable imine precursor. The core of this methodology lies in the use of a chiral transition metal complex that facilitates the enantioselective addition of hydrogen across the C=N double bond of a prochiral imine.
Rhodium (Rh) and Iridium (Ir) complexes bearing chiral phosphine ligands are among the most effective catalysts for this transformation. For instance, Rh catalysts with electron-donating phosphine ligands have been successfully employed in the asymmetric hydrogenation of α-amino ketones to produce chiral amino alcohols, which are structurally related to the target molecule. nih.gov The general mechanism involves the coordination of the imine substrate to the chiral metal center, followed by the stereoselective transfer of hydrogen from the metal hydride to the imine, ultimately yielding a chiral amine.
Key factors influencing the enantioselectivity of these reactions include the structure of the chiral ligand, the nature of the metal, and the reaction conditions such as solvent, temperature, and hydrogen pressure. The development of recyclable catalyst systems is also a significant area of research to enhance the economic and environmental viability of these processes. rsc.org
Another important strategy is the transition metal-catalyzed asymmetric addition of organometallic reagents to imines. This method allows for the formation of a new carbon-carbon bond and the simultaneous creation of a stereocenter. Rhodium-based catalysts have proven to be highly efficient in the asymmetric addition of organoboron reagents to imines, providing access to a wide range of α-chiral amines with high enantioselectivities. sioc-journal.cn
Table 1: Examples of Transition Metal Catalysts in Asymmetric Synthesis of Chiral Amines
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Rh/(S)-SEGPHOS | N-Diphenylphosphinyl imines | Chiral phosphinyl amines | 86.7-98.6% | researchgate.net |
| Ir/Chiral Spiro Phosphoramidite | 1-Alkyl-3,4-dihydroisoquinolines | Chiral 1-alkyl-tetrahydroisoquinolines | 85-99% | researchgate.net |
| Rh/Electron-donating Phosphine | α-Amino ketones | Chiral 1,2-amino alcohols | Good to excellent | nih.gov |
Chemoenzymatic and Biocatalytic Transformations
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity, mild reaction conditions, and environmental benefits. nih.gov For the synthesis of chiral amines like this compound, enzymes such as amine dehydrogenases (AmDHs) and transaminases are particularly relevant. nih.govfrontiersin.org
Amine dehydrogenases catalyze the asymmetric reductive amination of a ketone precursor using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reducing agent. thieme-connect.de Engineered AmDHs have demonstrated broad substrate scope and high enantioselectivity in the synthesis of various chiral amines. frontiersin.org A potential biocatalytic route to this compound could involve the reductive amination of 1-phenyl-1-sulfonylethan-2-one.
Transaminases, on the other hand, catalyze the transfer of an amino group from a donor molecule (e.g., an amino acid) to a ketone substrate. nih.gov This method also offers high enantioselectivity and is widely used in the pharmaceutical industry for the synthesis of chiral amines.
Furthermore, biocatalytic approaches can be employed for the synthesis of key intermediates. For example, the chiral 2-amino-1-phenylethanol (B123470), a structural analog of the target compound, can be synthesized via the chiral oxaborolidine-catalyzed borane reduction of phenacyl chloride, followed by amination. taylorfrancis.com Another enzymatic approach involves the hydrogenation of a succinimide precursor using a chiral ruthenium complex. taylorfrancis.com
Recent advancements have also explored the direct biocatalytic amination of C-H bonds. Engineered enzymes derived from cytochrome P450 have been shown to aminate tertiary C-H bonds to produce chiral α-tertiary primary amines with high efficiency and selectivity. nih.gov While not directly applicable to the target molecule's primary structure, this demonstrates the expanding capabilities of biocatalysis in C-N bond formation.
Table 2: Biocatalytic Methods for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Key Features | Potential Application | Reference |
| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | High enantioselectivity, uses ammonia as amine source. | Synthesis from a ketone precursor. | frontiersin.orgthieme-connect.de |
| Transaminase | Asymmetric Amination | High enantioselectivity, uses an amino donor. | Synthesis from a ketone precursor. | nih.gov |
| Engineered Nitrene Transferase | C-H Amination | Direct functionalization of C-H bonds. | Future applications in complex amine synthesis. | nih.gov |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. sigmaaldrich.com
For the synthesis of β-amino sulfonic acids, chiral N-sulfinyl imines, developed by Ellman, are particularly effective auxiliaries. osi.lv The reaction of a chiral N-tert-butanesulfinyl imine with a nucleophile proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. Subsequent removal of the sulfinyl group yields the chiral primary amine.
Another widely used class of chiral auxiliaries are the Evans oxazolidinones. williams.edu These are typically used to direct asymmetric alkylation or aldol reactions of enolates. williams.edu A potential application in the synthesis of the target molecule could involve the diastereoselective functionalization of a substrate containing the phenylethane backbone, where the stereochemistry is controlled by the oxazolidinone auxiliary.
The Schöllkopf chiral auxiliaries, derived from amino acids, are used for the asymmetric synthesis of α-amino acids via the diastereoselective alkylation of a masked glycine. biosynth.com While primarily used for α-amino acids, the principles of using a chiral template to control stereochemistry are broadly applicable.
The selection of the chiral auxiliary is critical and depends on the specific reaction, the desired stereoisomer, and the ease of removal of the auxiliary. researchgate.net Sulfur-based chiral auxiliaries derived from amino acids have also shown considerable promise due to their high diastereoselectivity and ease of removal. scielo.org.mx
Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features | Reference |
| N-tert-butanesulfinamide (Ellman's auxiliary) | Asymmetric synthesis of chiral amines | High diastereoselectivity in additions to sulfinyl imines. | osi.lv |
| Oxazolidinones (Evans' auxiliaries) | Diastereoselective alkylations and aldol reactions | Rigid chelated enolates lead to high stereocontrol. | williams.edu |
| Schöllkopf Auxiliaries | Asymmetric synthesis of α-amino acids | Diastereoselective alkylation of bis-lactim ethers. | biosynth.com |
| Sulfur-based auxiliaries (e.g., thiazolidinethiones) | Aldol reactions, Michael additions | High diastereoselectivity, easy to prepare and remove. | scielo.org.mx |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Solvent-Free and Aqueous Medium Reactions
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, also known as solid-state or dry media reactions, can offer several advantages, including reduced waste, lower costs, and sometimes enhanced reaction rates. researchgate.net The synthesis of amides, a related functional group, has been successfully achieved under solvent-free conditions using catalysts like boric acid. researchgate.net Similarly, peptide synthesis has also been demonstrated in the absence of solvents. nih.gov Applying these concepts to the synthesis of aminosulfonic acids could involve mechanochemical methods or heating neat reactants.
The use of water as a reaction medium is another key aspect of green chemistry. Water is non-toxic, non-flammable, and inexpensive. While the solubility of organic reactants can be a challenge, the development of water-soluble catalysts and surfactants can overcome this limitation. The synthesis of 2-aminoethylsulfonic acid (taurine) has been studied in aqueous media, involving the esterification of ethanolamine followed by sulfonation. ui.ac.id
Catalyst Design for Enhanced Sustainability
The design of catalysts with improved sustainability is a cornerstone of green chemistry. This involves creating catalysts that are highly active, selective, and recyclable.
Heterogeneous catalysts are often preferred over their homogeneous counterparts because they can be easily separated from the reaction mixture and reused. nih.govd-nb.info Supported sulfonic acids, where the sulfonic acid group is immobilized on a solid support like silica (B1680970) or a polymer, are effective solid acid catalysts for a variety of organic transformations. nih.govd-nb.info These materials can replace corrosive mineral acids, leading to cleaner and safer processes. nih.gov For instance, amidosulfonic acid supported on graphitic carbon nitride has been shown to be an efficient and recyclable catalyst. researchgate.net
The development of recyclable chiral catalysts is particularly important for asymmetric synthesis, as these catalysts are often complex and expensive. rsc.org Strategies for catalyst recycling include immobilization on solid supports (heterogenization) or the use of novel solvent systems that allow for easy separation. rsc.orgmetu.edu.tr For example, chiral organocatalysts have been supported on silica, polymers, and magnetic nanoparticles to facilitate their recovery and reuse. metu.edu.trresearchgate.net The application of such recyclable catalysts to the asymmetric synthesis of this compound would significantly enhance the sustainability of the process.
Table 4: Green Chemistry Approaches in Synthesis
| Green Chemistry Principle | Application | Advantages |
| Use of Safer Solvents | Reactions in water or solvent-free conditions. | Reduced environmental impact, improved safety, lower cost. |
| Catalysis | Use of heterogeneous and recyclable catalysts. | Easy separation and reuse, reduced waste, improved atom economy. |
| Design for Energy Efficiency | Reactions at ambient temperature and pressure. | Lower energy consumption, reduced costs. |
| Use of Renewable Feedstocks | Starting materials derived from biomass. | Reduced reliance on fossil fuels, improved sustainability. |
Chemical Reactivity and Derivatization of 2 Amino 1 Phenylethane 1 Sulfonic Acid
Reactions Involving the Primary Amino Group
The primary amino group in 2-amino-1-phenylethane-1-sulfonic acid is a key site for various chemical modifications, enabling the synthesis of a wide array of derivatives.
Amidation and Peptide Mimetic Formation
The primary amino group of this compound can undergo amidation reactions to form sulfonamides. These reactions typically involve coupling the amine with sulfonyl chlorides. bioline.org.br The resulting sulfonamides are considered bioisosteres of amides and can mimic peptide structures, which is of interest in drug design. princeton.edu
The synthesis of N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane has been achieved by reacting it with various aryl sulfonyl chlorides in a weak basic aqueous medium with controlled pH. bioline.org.br This method has been used to produce a series of sulfonamide derivatives. bioline.org.br
Table 1: Synthesis of Sulfonamide Derivatives
| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Amino-1-phenylethane | Aryl sulfonyl chlorides | Aqueous Na2CO3, controlled pH, 4-5 hours stirring | N-substituted sulfamoyl derivatives | Up to 94.51% |
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation reactions at the primary amino group introduce alkyl or acyl substituents, respectively. N-methylation, a specific form of N-alkylation, is known to increase the lipophilicity and bioavailability of peptide-based molecules. monash.edu
One common method for N-alkylation involves the use of sulfonamide protection. The sulfonamide NH is more acidic than amide NHs, allowing for selective deprotonation and subsequent alkylation. monash.edu N-acylation can be achieved by reacting the amine with acyl chlorides. For instance, the reaction with acetyl chloride in THF can be used to form an N-acetylated intermediate. nih.gov In some cases, the presence of a base like triethylamine (B128534) is used to facilitate the coupling reaction between an amine and an acyl or sulfonyl chloride. researchgate.net
Formation of Heterocyclic Scaffolds
The bifunctional nature of this compound and its derivatives makes them valuable starting materials for the synthesis of diverse heterocyclic scaffolds. nih.gov Tandem reactions, such as the combination of a Mannich-type multicomponent coupling followed by cyclization, can generate a variety of heterocyclic systems. nih.gov
For example, an intermediate aldehyde can be condensed with sarcosine (B1681465) to form a pyrrolidine-containing scaffold. nih.gov Alternatively, condensation with N-methylhydroxylamine can lead to the formation of an isoxazolidine (B1194047) ring through an intermediate nitrone. nih.gov The insertion of primary amines into a cyclic sulfone can also lead to ring-expanded sulfonamides, forming a novel heterocyclic scaffold with a peptidomimetic backbone. nih.gov
Transformations of the Sulfonic Acid Moiety
The sulfonic acid group offers another handle for chemical modification, allowing for the formation of salts, ionic liquids, and sulfonyl chlorides for further coupling reactions.
Salt Formation and Ionic Liquid Derivatives
The sulfonic acid group readily forms salts with bases. For instance, the sodium salt of β-styrenesulfonate can be prepared. acs.org Protic ionic liquids (PILs) can also be synthesized through a proton transfer reaction between a Brønsted acid (like the sulfonic acid) and a Brønsted base (such as a primary, secondary, or tertiary amine). frontiersin.org These PILs are a class of ionic liquids with a proton available on the cation to form hydrogen bonds with the anion. frontiersin.org
The synthesis of amino acid-based protic ionic liquids has been reported, where an N-2-ethylhexylethylenediaminium cation is coupled with a dl-hexanoylalaninate anion. researchgate.net These types of PILs can be formed by mixing the corresponding acid and base in a 1:1 molar ratio in a solvent like diethyl ether at room temperature, followed by solvent removal. researchgate.net
Conversion to Sulfonyl Chlorides and Subsequent Coupling Reactions
The sulfonic acid group can be converted to a more reactive sulfonyl chloride. This transformation allows for subsequent coupling reactions to form sulfonamides, which are important in medicinal chemistry. cbijournal.comsigmaaldrich.com A common method for this conversion involves reacting the sulfonic acid with reagents like thionyl chloride (SOCl2) or cyanuric chloride. cbijournal.comresearchgate.net Microwave-assisted synthesis has also been employed for the preparation of sulfonamides from sulfonic acids, proceeding via a sulfonyl chloride intermediate. cbijournal.com
Once formed, the sulfonyl chloride can be coupled with primary or secondary amines to produce sulfonamides. cbijournal.comresearchgate.net This reaction is a key step in the synthesis of several marketed drugs. cbijournal.com The coupling is often carried out in the presence of a base. cbijournal.com
Esterification and Amidation of the Sulfonic Acid Group
The sulfonic acid moiety of this compound can be readily converted into its corresponding sulfonates and sulfonamides, which are important classes of compounds with diverse applications.
Esterification: The formation of sulfonate esters from sulfonic acids is a well-established transformation. While direct esterification with alcohols can be challenging, the most common method involves the conversion of the sulfonic acid to a more reactive species, such as a sulfonyl chloride. This is typically achieved by treating the sulfonic acid with reagents like thionyl chloride or chlorosulfuric acid. wikipedia.org The resulting sulfonyl chloride is then reacted with an alcohol or a phenol (B47542) in the presence of a base to yield the desired sulfonate ester.
Amidation: Similarly, the synthesis of sulfonamides from this compound can be accomplished via the intermediate sulfonyl chloride. The reaction of this sulfonyl chloride with primary or secondary amines provides the corresponding N-substituted sulfonamides. A study on the synthesis of sulfonamide derivatives of 2-amino-1-phenylethane involved reacting various aryl sulfonyl chlorides with the amine in a basic aqueous medium with controlled pH. bioline.org.br This approach yielded a series of N-substituted sulfamoyl derivatives. bioline.org.brresearchgate.net
The direct amidation of unprotected amino acids, which avoids the need for protecting groups, has also been explored using Lewis acid catalysts. nih.gov While this has been demonstrated for carboxylic acids, the principles could potentially be adapted for sulfonic acids, offering a more atom-economical route to sulfonamides.
Reactivity of the Phenyl Substituent
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution and can be functionalized through modern cross-coupling techniques.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgtotal-synthesis.com The substituents on the benzene (B151609) ring of this compound, namely the aminoethyl and sulfonic acid groups, will direct incoming electrophiles to specific positions on the ring.
The amino group is a powerful activating group and an ortho-, para-director. Conversely, the sulfonic acid group is a deactivating group and a meta-director. wikipedia.org The interplay of these two groups will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The conditions for these reactions typically involve strong acids or Lewis acids to generate the electrophile. total-synthesis.commasterorganicchemistry.com For instance, nitration is achieved with a mixture of nitric and sulfuric acids, while sulfonation uses fuming sulfuric acid. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Ring
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the phenyl ring of this compound would first need to be functionalized with a suitable group, typically a halide (I, Br, Cl) or a triflate. This "handle" can then participate in a variety of cross-coupling reactions.
For example, a halogenated derivative could undergo Suzuki-Miyaura coupling with boronic acids to introduce new aryl or vinyl groups. researchgate.net Other prominent examples include the Heck reaction for olefination, the Sonogashira reaction for alkynylation, and the Buchwald-Hartwig amination for the formation of C-N bonds. Recent research has even demonstrated palladium-catalyzed C-H olefination of β-alkyl phenylethylamine derivatives, suggesting that direct functionalization of the phenyl ring without prior halogenation might be feasible under specific conditions. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Amino 1 Phenylethane 1 Sulfonic Acid
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. These complementary methods probe the vibrational modes of chemical bonds, offering a detailed fingerprint of the molecular structure.
In the analysis of 2-amino-1-phenylethane-1-sulfonic acid, the spectra would be dominated by characteristic vibrations of the amino, sulfonic acid, and phenyl groups. The sulfonic acid group (–SO₃H) is a strong absorber in the infrared spectrum. Key vibrational modes for sulfonic acids include the asymmetric and symmetric S=O stretching vibrations, which are typically observed in the ranges of 1350–1470 cm⁻¹ and 1120–1200 cm⁻¹, respectively. The S-O stretching vibration is expected around 800–1080 cm⁻¹, and the O-H stretching of the sulfonic acid group would appear as a broad band in the 2800–3200 cm⁻¹ region due to hydrogen bonding.
The primary amine (–NH₂) group exhibits characteristic N-H stretching vibrations, typically appearing as two bands for the symmetric and asymmetric modes in the 3300–3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1560–1640 cm⁻¹.
The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1450–1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also expected in the 690–900 cm⁻¹ range, which can provide information about the substitution pattern of the phenyl ring.
Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the S=O and C=C stretching modes of the phenyl ring are expected to be strong in the Raman spectrum. The combination of FT-IR and Raman spectroscopy allows for a comprehensive assignment of the vibrational modes, confirming the presence of all key functional groups within the molecule.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Sulfonic Acid | O-H Stretch | 2800-3200 (broad) | FT-IR |
| S=O Asymmetric Stretch | 1350-1470 | FT-IR, Raman | |
| S=O Symmetric Stretch | 1120-1200 | FT-IR, Raman | |
| S-O Stretch | 800-1080 | FT-IR | |
| Amino Group | N-H Asymmetric Stretch | ~3400 | FT-IR, Raman |
| N-H Symmetric Stretch | ~3300 | FT-IR, Raman | |
| N-H Bend (Scissoring) | 1560-1640 | FT-IR | |
| Phenyl Group | C-H Stretch | >3000 | FT-IR, Raman |
| C=C Stretch | 1450-1600 | FT-IR, Raman | |
| C-H Out-of-plane Bend | 690-900 | FT-IR | |
| Alkyl Chain | C-H Stretch | 2850-2960 | FT-IR, Raman |
| CH₂ Bend (Scissoring) | ~1465 | FT-IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and spatial relationships of atoms within a molecule.
For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methine proton (CH-SO₃H) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons, and its chemical shift would be influenced by the electron-withdrawing sulfonic acid group. The methylene protons (CH₂-NH₂) would also appear as a multiplet, coupled to the methine proton and potentially showing diastereotopicity due to the adjacent chiral center. The amine protons may appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The phenyl carbons would resonate in the δ 120–140 ppm range. The methine carbon attached to the sulfonic acid group would be downfield due to the deshielding effect of the sulfur and oxygen atoms. The methylene carbon adjacent to the amino group would also have a characteristic chemical shift.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the ethyl chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H | 7.0 - 8.0 (m) | - |
| Phenyl-C | - | 120 - 140 |
| CH-SO₃H | Multiplet | Downfield |
| CH₂-NH₂ | Multiplet | Characteristic |
| NH₂ | Broad singlet | - |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. For this compound (C₈H₁₁NO₃S), the calculated exact mass is 201.04596 u. researchgate.net HRMS can measure this mass with high accuracy, typically to within a few parts per million, which provides strong evidence for the elemental composition of the molecule. researchgate.net
Upon ionization, typically by electrospray ionization (ESI), the molecule can be subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. For this compound, several key fragmentation pathways can be anticipated.
A common fragmentation for phenethylamine (B48288) derivatives involves the loss of ammonia (B1221849) (NH₃) from the protonated molecule. Another likely fragmentation pathway would be the cleavage of the C-S bond, leading to the loss of the sulfonic acid group (SO₃H) or sulfur trioxide (SO₃). Cleavage of the benzylic C-C bond would also be a probable fragmentation route. The analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule. A unique fragmentation pathway for some aromatic sulfonamides involves the loss of SO₂. nih.gov
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | C₈H₁₂NO₃S⁺ | 202.0532 | Protonated molecule |
| [M-NH₃+H]⁺ | C₈H₉O₃S⁺ | 185.0267 | Loss of ammonia |
| [M-SO₃H+H]⁺ | C₈H₁₂N⁺ | 122.0964 | Loss of sulfonic acid group |
| [M-SO₃+H]⁺ | C₈H₁₂NO⁺ | 138.0891 | Loss of sulfur trioxide |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion from benzylic cleavage |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
In the solid state, this compound is expected to exist as a zwitterion, with a protonated amino group (–NH₃⁺) and a deprotonated sulfonate group (–SO₃⁻). The crystal structure would be stabilized by an extensive network of hydrogen bonds involving the ammonium (B1175870) and sulfonate groups, as well as potential π-stacking interactions between the phenyl rings of adjacent molecules.
Table 4: Expected Crystallographic Parameters for this compound
| Parameter | Expected Information |
| Crystal System | Orthorhombic, Monoclinic, etc. |
| Space Group | Chiral or Centrosymmetric |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths | Precise distances between atoms (e.g., C-C, C-S, S-O, C-N) |
| Bond Angles | Angles between bonded atoms (e.g., O-S-O, C-C-N) |
| Torsion Angles | Dihedral angles defining the molecular conformation |
| Hydrogen Bonding | Geometry of intermolecular hydrogen bonds |
| Packing Arrangement | Overall arrangement of molecules in the crystal lattice |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule.
For this compound, which possesses a chiral center at the carbon atom bearing the phenyl and sulfonic acid groups, CD spectroscopy is essential for determining its enantiomeric purity. A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture will be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.
Table 5: Principles of Chiroptical Spectroscopy for this compound
| Parameter | Information Obtained |
| CD Signal Intensity | Proportional to enantiomeric excess |
| CD Spectrum Sign | Related to absolute configuration (R/S) |
| CD Spectrum Shape | Fingerprint of the chiral molecule's electronic structure |
| Wavelength of Maxima/Minima | Corresponds to electronic transitions of chromophores |
Theoretical and Computational Chemistry Studies on 2 Amino 1 Phenylethane 1 Sulfonic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of computational chemistry, used to investigate the electronic structure and geometry of molecules. wikipedia.orgekb.eg It provides a framework for calculating various molecular properties with a good balance of accuracy and computational cost. wikipedia.orgresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.orgrsc.org The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. mdpi.com For a molecule to be a suitable candidate in applications like dye-sensitized solar cells, it needs to have a narrow HOMO-LUMO gap and specific orbital localizations to facilitate charge separation. nih.gov While the principles of HOMO-LUMO analysis are well-established, specific data, including energy gap values and orbital visualizations for 2-amino-1-phenylethane-1-sulfonic acid, are not available in published research.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov It visualizes the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.comresearchgate.net This analysis is fundamental for understanding intermolecular interactions. nih.gov However, no specific MEP maps or related analyses for this compound have been published.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding structure, including lone pairs and bond orbitals. uni-muenchen.de It allows for the study of charge transfer and hyperconjugative interactions within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net This method, often used to understand intramolecular stability, has not been specifically applied to this compound in the available literature.
Molecular Dynamics (MD) Simulations
MD simulations are powerful tools for studying the conformational changes of molecules and their interactions with solvents over time. nih.govnih.gov These simulations can reveal how factors like pH and the presence of ions affect the stability and structure of biomolecules and their complexes. bibliotekanauki.pl Such studies are vital for understanding the behavior of molecules in a biological context. There is no evidence of MD simulations having been performed to analyze the conformational preferences or solvent interactions of this compound.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding the mechanism of a chemical reaction involves characterizing its transition state—the highest energy point on the reaction pathway. beilstein-journals.org Computational methods can be used to locate and analyze the geometry and energy of these transient structures, providing critical insights into reaction kinetics and pathways. rsc.orgnih.gov The application of such transition state analysis to reactions involving this compound has not been documented.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, such as infrared (IR) and UV-Visible spectra. mdpi.comacs.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and provide a more detailed assignment of spectral bands. While experimental data may exist, studies detailing the computational prediction and validation of the spectroscopic properties of this compound are absent from the literature.
Applications of 2 Amino 1 Phenylethane 1 Sulfonic Acid in Chemical Synthesis and Materials Science
As a Chiral Building Block in Asymmetric Synthesis
2-Amino-1-phenylethane-1-sulfonic acid serves as a valuable chiral building block in asymmetric synthesis. This is primarily due to the presence of stereogenic centers and functional groups that can be manipulated to create a wide range of enantiomerically pure compounds. Chiral building blocks are essential in the synthesis of pharmaceuticals and other biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
Synthesis of Chiral Amines and Amino Alcohols
Chiral amines and amino alcohols are crucial intermediates in the production of many pharmaceuticals. taylorfrancis.comnih.gov The inherent chirality of this compound can be transferred to new molecules, making it a useful starting material for the synthesis of these important compound classes. Methods for synthesizing chiral amines often involve the asymmetric catalytic reduction of imines. Similarly, chiral amino alcohols can be synthesized through various asymmetric methods, including the reduction of amino acids or their esters. While direct use of this compound in these specific transformations is not extensively detailed in the provided results, its structural motif is analogous to precursors used in established synthetic routes for chiral amines and amino alcohols.
Construction of Complex Molecular Architectures
The development of new synthetic methodologies allows for the creation of complex molecular architectures from relatively simple chiral starting materials. nih.gov Amino acids and their derivatives are recognized as versatile building blocks for constructing intricate molecular frameworks. nih.gov The bifunctional nature of this compound, possessing both an amino group and a sulfonic acid group, provides multiple points for chemical modification, enabling its incorporation into larger, more complex structures.
Catalytic Roles of this compound and Its Derivatives
Derivatives of amino sulfonic acids have shown significant promise in various catalytic applications, ranging from Brønsted acid catalysis to organocatalysis.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Amino acids and their derivatives are a prominent class of organocatalysts. An unprecedented enantioselective conjugate addition of sodium bisulfite to nitrostyrenes has been achieved using a bifunctional amino-thiourea organocatalyst, leading to the formation of chiral taurine (B1682933) derivatives. rsc.orgnih.gov This highlights the potential for derivatives of this compound to be developed into effective organocatalysts for asymmetric transformations. nih.gov
Precursor in the Development of Functional Materials
The unique chemical structure of this compound makes it an interesting candidate as a precursor for functional materials. Self-assembly of amino acids and peptides is a known strategy for creating functional biomaterials with applications in drug delivery and tissue engineering. beilstein-journals.org Furthermore, modifying materials like graphene oxide with amino-sulfonic acid derivatives, such as 1-amino-2-naphthol-4-sulfonic acid, can create highly effective and recyclable heterogeneous nanocatalysts. sciforum.net This suggests a potential pathway for utilizing this compound in the development of novel functional materials with catalytic or other desired properties.
Incorporation into Sulfonated Polymers and Ionomers
While direct, large-scale polymerization of this compound is not widely documented in readily available literature, its structure is inherently suitable for integration into polymeric systems. The presence of both an amino group and a sulfonic acid group allows it to function as a bifunctional monomer or as a modifying agent for existing polymers.
The amino group can participate in polymerization reactions, such as polycondensation with dicarboxylic acids to form sulfonated polyamides, or react with epoxy groups to be incorporated into epoxy resins. The sulfonic acid group (–SO₃H) is a strong acid moiety that can impart ion-exchange capabilities and hydrophilicity to a polymer backbone. wikipedia.org Polymers containing such groups are known as ionomers.
The potential for creating sulfonated polymers from monomers like this compound is significant for applications requiring ion conductivity, such as in proton exchange membranes for fuel cells. wikipedia.org For instance, other vinyl monomers containing sulfonic acid, like 2-acrylamido-2-methylpropanesulfonic acid (AMPS), are extensively used to create polymers with low toxicity, high hydrolytic stability, and antimicrobial properties for use in industrial and medical applications. repositorioinstitucional.mx The incorporation of the rigid phenyl group from this compound could also enhance the thermal and mechanical stability of the resulting polymers.
Fabrication of Hybrid Materials
Hybrid organic-inorganic materials combine the properties of both components, offering enhanced functionality. nih.gov The sol-gel process is a common and versatile method for creating these materials at low temperatures. mdpi.com This process typically involves the hydrolysis and condensation of metal alkoxides to form a stable inorganic network. mdpi.com
This compound is a candidate for incorporation into such hybrid materials. Its primary amino group can react with inorganic precursors, such as silica (B1680970) or zirconia-based compounds, that have been functionalized with epoxy groups. mdpi.comresearchgate.net This reaction would form a covalent bond, integrating the organic molecule into the inorganic matrix. The sulfonic acid group would remain as a functional site within the hybrid material, potentially providing sites for catalysis or selective binding. nih.gov
While specific studies detailing the use of this compound in hybrid material fabrication are not prominent, the use of other amino-functionalized organic molecules is well-established. For example, various polyetheramines (Jeffamines®) are reacted with alkoxysilanes to create organic-inorganic hybrid materials for a wide array of sensing applications. mdpi.com The principle of using an amino group to link an organic component to an inorganic sol-gel network suggests a clear pathway for the future application of this compound in this field. nih.govmdpi.com
Biochemical Research Applications (Non-Clinical)
The structural similarity of this compound to endogenous molecules like phenylethanolamine and its derivatives makes it a compound of interest for biochemical investigation.
In Vitro Enzyme Interaction and Inhibition Studies
Research into the direct enzyme inhibitory activity of this compound is limited in published literature. However, studies on closely related sulfonamide derivatives of 2-amino-1-phenylethane have shown that this structural backbone is a viable scaffold for enzyme inhibitors. researchgate.netbioline.org.br
In one such study, a series of N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane were synthesized and screened for their inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). researchgate.netbioline.org.br These enzymes are relevant to neurodegenerative diseases and inflammation. The results indicated that these sulfonamide compounds were effective inhibitors of the cholinesterase enzymes, though less potent against lipoxygenase. researchgate.netbioline.org.br
The table below summarizes the inhibitory activity for selected derivatives from the study, demonstrating the potential of the 2-amino-1-phenylethane core structure in designing enzyme inhibitors. researchgate.net It is important to note that these findings are for sulfonamide derivatives and not for this compound itself.
Table 1: Enzyme Inhibition by Sulfonamide Derivatives of 2-Amino-1-phenylethane
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 3c | Acetylcholinesterase (AChE) | 82.93 ± 0.15 |
| 3d | Butyrylcholinesterase (BChE) | 45.65 ± 0.48 |
| Eserine (Reference) | Acetylcholinesterase (AChE) | 0.04 ± 0.0001 |
| Eserine (Reference) | Butyrylcholinesterase (BChE) | 0.85 ± 0.00 |
Data sourced from Abbasi et al. (2014). researchgate.net
Studies in Microbial Metabolism and Antimicrobial Research (without therapeutic focus)
The investigation of this compound in microbial metabolism is an emerging area. While direct studies are scarce, research on related compounds provides insight into how microbes might interact with this molecule. For example, a strain of Arthrobacter sulfureus has been shown to transform 2-aminoacetophenone (B1585202) into (S)-2-amino-1-phenylethanol, indicating that bacteria possess enzymatic pathways capable of modifying similar chemical structures. nih.gov
Furthermore, amino acids and their derivatives are increasingly being studied for their antimicrobial properties. specialchem.com The sulfonic acid group, in particular, is a feature of taurine (2-aminoethanesulfonic acid), an amino sulfonic acid that can be transported into and metabolized by bacteria as a source of sulfur, carbon, and nitrogen. nih.gov This suggests that this compound could potentially be taken up and metabolized by certain microorganisms.
Derivatives of the core structure have also shown promise in antimicrobial research. For instance, certain derivatives of 2-amino-1-phenylethanol (B123470) have been found to exhibit antimalarial activity against Plasmodium falciparum. medchemexpress.com While this does not directly imply antimicrobial activity for the sulfonic acid variant, it highlights the biological potential of the phenylethanolamine scaffold in interacting with microbial life. medchemexpress.com
Future Research Directions and Challenges for 2 Amino 1 Phenylethane 1 Sulfonic Acid
Development of Highly Atom-Economical and Stereoselective Synthetic Methods
A major challenge in the synthesis of 2-amino-1-phenylethane-1-sulfonic acid is the creation of methods that are both atom-economical and stereoselective. Atom economy is a principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product, thus minimizing waste. Stereoselectivity, on the other hand, is the ability to produce a specific three-dimensional arrangement of atoms, which is crucial for the biological activity of many molecules.
Current synthetic routes often involve multi-step processes with the use of protecting groups and stoichiometric reagents, leading to significant waste generation. Future research will likely focus on the development of catalytic asymmetric methods to address these issues. For instance, adapting strategies from the synthesis of unnatural α-amino acids, such as nickel-catalyzed cross-coupling reactions, could provide a more direct and efficient route to enantioenriched this compound. nih.gov
Another promising avenue is the use of photoredox catalysis to enable C-O bond activation in readily available alcohol precursors, offering a redox-neutral and atom-economical pathway. rsc.org The development of novel chiral catalysts, including those based on earth-abundant metals, will be instrumental in achieving high yields and enantioselectivities under mild reaction conditions. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges |
| Catalytic Asymmetric Hydrogenation | High enantioselectivity | Requires specialized catalysts and high-pressure equipment |
| Nickel-Catalyzed Cross-Coupling | Tolerant of various functional groups, mild conditions | Requires pre-functionalized starting materials |
| Photoredox-Mediated Synthesis | Atom-economical, uses readily available precursors | May require specific photocatalysts and light sources |
| Enzymatic Synthesis | High stereoselectivity, environmentally benign | Enzyme stability and substrate scope can be limited |
Exploration of Novel Reactivity and Functionalization Strategies
The unique structure of this compound, which combines an amino group, a phenyl ring, and a sulfonic acid moiety, offers a rich landscape for exploring new chemical reactions. The interplay between these functional groups can lead to unexpected reactivity and the creation of novel molecular architectures.
Future research will likely investigate the selective functionalization of different parts of the molecule. For example, the amino group can be a site for N-acylation, N-alkylation, or the formation of sulfonamides, leading to a diverse range of derivatives with potentially new properties. researchgate.net The phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.
The sulfonic acid group, a strong acid, can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters, opening up further avenues for derivatization. wikipedia.org The development of orthogonal protection-deprotection strategies will be crucial for selectively modifying one functional group in the presence of others.
Advanced Characterization Techniques for Complex Structures
A thorough understanding of the three-dimensional structure of this compound and its derivatives is essential for establishing structure-property relationships. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used, more advanced methods will be needed to probe the subtle details of their complex structures.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms within the molecule. For determining the absolute configuration of chiral centers, X-ray crystallography remains the gold standard. However, obtaining suitable crystals for X-ray diffraction can be challenging.
In cases where single crystals are not available, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, can be powerful tools for assigning the absolute stereochemistry. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can provide information about the shape and conformation of molecules in the gas phase.
Integration of Computational Design for Targeted Synthesis and Applications
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. By simulating the properties and reactivity of molecules, computational methods can guide the design of new synthetic routes and predict the potential applications of novel compounds.
For this compound, density functional theory (DFT) calculations can be used to study its conformational preferences, electronic structure, and reaction mechanisms. nih.govrsc.org This information can help in the design of stereoselective catalysts and in predicting the regioselectivity of functionalization reactions.
Molecular docking simulations can be employed to predict the binding of this compound derivatives to biological targets, such as enzymes or receptors, thus guiding the design of new therapeutic agents. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of these compounds with their observed biological activities, enabling the rational design of more potent and selective molecules.
Table 2: Application of Computational Methods
| Computational Method | Application in Research |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. nih.govrsc.org |
| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. nih.gov |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and stability of molecules and their complexes. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new compounds. |
Expanded Roles in Advanced Chemical Technologies
The unique combination of functional groups in this compound makes it an attractive building block for the development of new materials and catalysts. The sulfonic acid group can act as a strong Brønsted acid catalyst, while the amino group can serve as a basic site or a coordination site for metal ions. researchgate.netmdpi.com
Future research could explore the use of this compound as a chiral ligand in asymmetric catalysis. By coordinating to a metal center, the chiral backbone of this compound could induce enantioselectivity in a variety of chemical transformations.
Furthermore, the ability of the sulfonic acid and amino groups to engage in hydrogen bonding and electrostatic interactions makes this molecule a promising candidate for the construction of supramolecular assemblies and functional materials. For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. uq.edu.au The development of polymers and materials incorporating the this compound motif could lead to new ion-exchange resins, membranes, or chiral stationary phases for chromatography.
Q & A
Q. What are the key spectroscopic and analytical methods for characterizing 2-amino-1-phenylethane-1-sulfonic acid?
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the sulfonic acid group and aromatic proton environments. For example, NMR chemical shifts for analogous compounds (e.g., 1-amino-2-phenylethanephosphonic acid) appear at δ 2.58–3.80 ppm for CH groups and δ 7.14–7.36 ppm for aromatic protons .
- Infrared (IR) Spectroscopy: Identify sulfonic acid S=O stretching vibrations (~1350–1200 cm) and NH bending modes (~1600 cm) .
- Mass Spectrometry (EI-MS): Confirm molecular weight (223.248 g/mol) and fragmentation patterns. NIST databases provide reference spectra for validation .
Q. What synthetic strategies are effective for preparing sulfonamide derivatives of this compound?
A common method involves reacting 2-amino-1-phenylethane with aryl sulfonyl chlorides under basic conditions (e.g., aqueous NaCO) at controlled pH. Key steps include:
- Substrate Activation: Adjust pH to deprotonate the amino group, enhancing nucleophilicity for sulfonylation.
- Purification: Use column chromatography or recrystallization to isolate derivatives. Derivatives like 3a–l in were characterized via EI-MS and NMR to confirm regioselectivity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the cholinesterase inhibition activity of this compound derivatives?
- Enzyme Assays: Perform in vitro inhibition studies using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Measure IC values via Ellman’s method, comparing activity to reference standards (e.g., eserine, IC = 0.04 µM for AChE). For example, derivative 3c showed IC = 82.93 µM against AChE, suggesting moderate inhibitory potential .
- Controls: Include negative controls (e.g., unmodified substrate) and positive controls (e.g., donepezil) to validate assay conditions.
- Kinetic Analysis: Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive).
Q. How can contradictory data on inhibitory potency (e.g., IC50_{50}50 variability) between studies be resolved?
- Source Identification: Assess differences in enzyme sources (e.g., human vs. electric eel AChE), purity of derivatives (HPLC validation), and assay conditions (pH, temperature). highlights IC variability between derivatives (e.g., 3d vs. 3f ) due to substituent effects .
- Statistical Validation: Apply ANOVA or t-tests to confirm significance. Replicate experiments across independent labs to rule out methodological bias .
Q. What strategies optimize the bioactivity of this compound derivatives against neurodegenerative targets?
- Structure-Activity Relationship (SAR) Studies: Modify the aryl sulfonyl group (e.g., electron-withdrawing substituents) to enhance binding to cholinesterase catalytic sites. Derivative 3d (IC = 45.65 µM for BChE) outperformed 3f due to optimized substituent positioning .
- Computational Modeling: Use DFT methods (e.g., B3LYP/6-31G*) to predict binding affinities. demonstrates quantum-chemical modeling for analogous sulfonic acids to elucidate reaction pathways .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives?
- Chiral Resolution: Employ chiral chromatography or enzymatic resolution. For example, (S)- and (R)-1-phenylethane sulfonic acid enantiomers (CAS 86963-38-4 and 86963-40-8) can be separated using chiral stationary phases .
- Asymmetric Synthesis: Use chiral catalysts (e.g., BINOL-derived ligands) to direct stereochemistry during sulfonylation.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
